molecular formula C15H17NO4 B11845158 Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No.: B11845158
M. Wt: 275.30 g/mol
InChI Key: GJENELRPZWIINE-UHFFFAOYSA-N
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Description

Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Fischer indole synthesis can be adapted for the preparation of isoquinoline derivatives . This involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxyisoquinoline derivatives.

Scientific Research Applications

Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The specific pathways involved depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

butyl 4-hydroxy-7-methyl-1-oxo-2H-isoquinoline-3-carboxylate

InChI

InChI=1S/C15H17NO4/c1-3-4-7-20-15(19)12-13(17)10-6-5-9(2)8-11(10)14(18)16-12/h5-6,8,17H,3-4,7H2,1-2H3,(H,16,18)

InChI Key

GJENELRPZWIINE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C2=C(C=C(C=C2)C)C(=O)N1)O

Origin of Product

United States

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